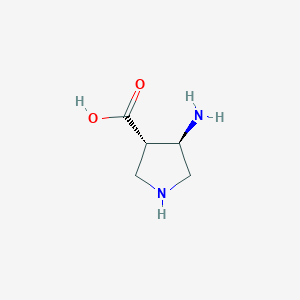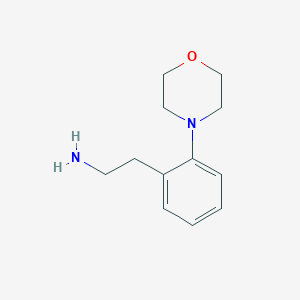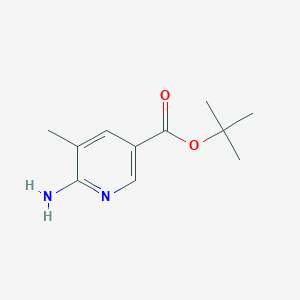
tert-Butyl 6-amino-5-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-amino-5-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group at the 6th position, and a methyl group at the 5th position on the nicotinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-amino-5-methylnicotinate can be achieved through several synthetic routes. One common method involves the esterification of 6-amino-5-methylnicotinic acid with tert-butanol in the presence of a catalyst such as boron trifluoride etherate. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar catalysts and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 6-amino-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the nicotinate ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated nicotinates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 6-amino-5-methylnicotinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nicotinate derivatives on cellular processes and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-amino-5-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
- tert-Butyl 5-amino-6-methylnicotinate
- tert-Butyl 6-amino-5-chloronicotinate
- tert-Butyl 6-amino-5-bromonicotinate
Uniqueness: tert-Butyl 6-amino-5-methylnicotinate is unique due to the specific positioning of the amino and methyl groups on the nicotinate ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13) |
Clave InChI |
NLLNAIJFTPRQGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
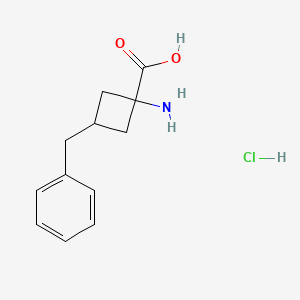
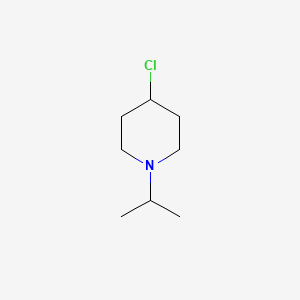
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
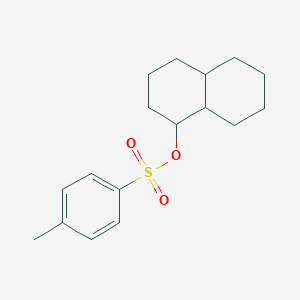


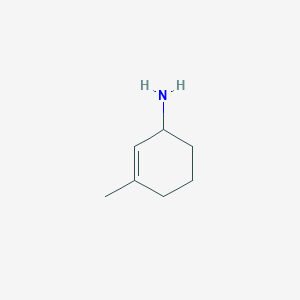

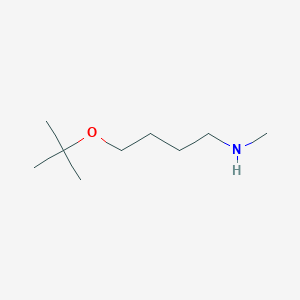
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)

